Proteolytic Stability Advantage: Threefold Half-Life Extension through N-Methylation
N-Methylation of the peptide backbone is a validated strategy to reduce proteolytic degradation. In a direct comparative study, an N-methylated peptide (R1=Me) exhibited a threefold increase in half-life versus the non-methylated counterpart (R1=H) under identical proteolytic conditions [1]. Although this study used a model oligopeptide rather than the specific CAS 856412-24-3 building block, the structural feature responsible for the effect—the Nα-methyl substituent—is precisely the differentiating element that distinguishes this compound from its non-methylated comparator (CAS 856412-22-1). Incorporating (S)-Fmoc-N-methyl-2-(4-pentenyl)glycine into a peptide sequence is therefore expected to confer analogous proteolytic resistance relative to the use of (S)-N-Fmoc-2-(4-pentenyl)glycine, all other sequence variables being equal.
| Evidence Dimension | Proteolytic half-life |
|---|---|
| Target Compound Data | N-Methylated peptide half-life increased threefold versus non-methylated control (class-level projection) |
| Comparator Or Baseline | Non-N-methylated peptide (R1=H): baseline half-life t½ (control); Comparator CAS 856412-22-1 (non-N-methylated analog) |
| Quantified Difference | Threefold increase in half-life (t½ N-Me / t½ non-Me = 3×) |
| Conditions | Model oligopeptide system evaluated in published protease-resistance assay (Chem. Commun. 2018, ref. [1]) |
Why This Matters
Procurement of the N-methylated building block directly incorporates proteolytic stability into the peptide sequence, avoiding the need for post-synthetic modifications that often reduce yield and complicate purification.
- [1] Mann, G., et al. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. Chem. Commun. (Camb.) 2018, 54 (69), 9631–9634. doi:10.1039/c8cc04407d View Source
